

# 1-Boc-3-isopropylpiperazine molecular weight and formula

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## Compound of Interest

Compound Name: 1-Boc-3-isopropylpiperazine

Cat. No.: B1521963

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An In-Depth Technical Guide to **1-Boc-3-isopropylpiperazine**: Properties, Synthesis, and Applications in Drug Discovery

## Executive Summary

**1-Boc-3-isopropylpiperazine** is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural features—a piperazine core functionalized with a sterically demanding isopropyl group and a strategically placed Boc protecting group—make it an invaluable intermediate for synthesizing complex molecular architectures. The piperazine moiety is a well-established pharmacophore found in numerous approved drugs, prized for its ability to modulate physicochemical properties and interact with biological targets.<sup>[1][2]</sup> This guide provides a comprehensive overview of **1-Boc-3-isopropylpiperazine**, detailing its physicochemical properties, fundamental synthesis principles, and its versatile applications in the development of novel therapeutic agents. The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

## The Strategic Importance of Substituted Piperazines in Medicinal Chemistry

The piperazine ring is a privileged scaffold in drug design. Its two nitrogen atoms provide handles for introducing diverse substituents, enabling fine-tuning of a molecule's solubility, basicity (pKa), and lipophilicity. This modulation is critical for optimizing a drug candidate's

ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Furthermore, the piperazine core can form key hydrogen bonds and ionic interactions with biological targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.<sup>[1]</sup>

The introduction of an isopropyl group at the 3-position, as in **1-Boc-3-isopropylpiperazine**, imparts steric bulk that can enhance target selectivity and metabolic stability. The tert-butoxycarbonyl (Boc) group on one of the nitrogen atoms is a crucial feature; as a robust protecting group, it deactivates one amine, allowing for highly regioselective reactions at the other, unprotected nitrogen. This control is fundamental to the efficient and predictable construction of complex pharmaceutical agents.

## Physicochemical and Structural Characteristics

A precise understanding of a chemical intermediate's properties is foundational to its effective use in synthesis. The key identifiers and properties of **1-Boc-3-isopropylpiperazine** are summarized below. The compound exists as a racemate and as individual (R) and (S) enantiomers, which are often utilized in stereospecific syntheses.

Property	Value	Source(s)
Chemical Name	tert-butyl 3-isopropylpiperazine-1-carboxylate	[3][4]
Synonyms	1-Boc-3-(1-Methylethyl)-piperazine	[3][5]
Molecular Formula	C <sub>12</sub> H <sub>24</sub> N <sub>2</sub> O <sub>2</sub>	[3][5][6][7]
Molecular Weight	228.33 g/mol	[3][6][7][8]
CAS Number	502649-32-3 (Racemate)	[3][4][6][7]
475272-54-9 ((S)-enantiomer)	[5]	
928025-63-2 ((R)-enantiomer)	[9]	
Predicted Boiling Point	298.4 ± 15.0 °C at 760 mmHg	[3]
Predicted Density	0.980 ± 0.06 g/cm <sup>3</sup>	[3]
InChI Key	UHFAQCKNCBYTIF-UHFFFAOYSA-N	[6]

## Principles of Synthesis: The Boc Protection Strategy

The synthesis of **1-Boc-3-isopropylpiperazine** relies on the foundational principle of amine protection. The Boc group is ideal for this purpose due to its stability under a wide range of reaction conditions (e.g., non-acidic hydrolysis, hydrogenation) and its clean, straightforward removal under acidic conditions (e.g., with trifluoroacetic acid or HCl).

A common and logical synthetic pathway begins with the commercially available 2-isopropylpiperazine. This precursor is reacted with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in the presence of a suitable base to yield the desired product.

## Causality in Experimental Design:

- **Choice of Starting Material:** 2-isopropylpiperazine provides the core scaffold. Depending on the desired final product stereochemistry, one could start with racemic, (R)-, or (S)-2-isopropylpiperazine.
- **The Protecting Agent:** Di-tert-butyl dicarbonate is the standard reagent for Boc protection. It is electrophilic and reacts readily with the nucleophilic secondary amines of the piperazine.
- **Role of the Base:** A base (e.g., triethylamine, diisopropylethylamine, or even an inorganic base like sodium bicarbonate) is typically used to neutralize the acidic byproduct (tert-butanol and CO<sub>2</sub>) formed during the reaction, driving the equilibrium towards the product.
- **Solvent Selection:** Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are preferred as they dissolve the reactants well without interfering with the reaction mechanism.

The general workflow is depicted below.

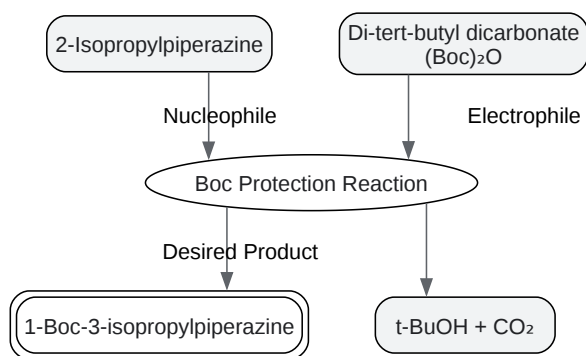


Fig 1: Synthetic workflow for 1-Boc-3-isopropylpiperazine.

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Fig 1: Synthetic workflow for **1-Boc-3-isopropylpiperazine**.

## Key Applications in Drug Development

With one nitrogen atom protected, the remaining secondary amine of **1-Boc-3-isopropylpiperazine** is a versatile nucleophile, ready for integration into larger molecules. This makes it a cornerstone intermediate for building libraries of compounds for screening and lead optimization.

- **N-Arylation and N-Alkylation:** The exposed amine is readily functionalized via reactions like Buchwald-Hartwig amination or standard nucleophilic substitution with aryl halides or alkyl halides.<sup>[10]</sup> This allows for the direct attachment of the piperazine moiety to aromatic or aliphatic systems, a common strategy in the synthesis of GPCR modulators and kinase inhibitors.
- **Amide Bond Formation:** The amine can be acylated by reacting with carboxylic acids (using coupling agents like HATU or EDC), acid chlorides, or acid anhydrides. This forms an amide bond, creating piperazinyl amides which are prevalent in various classes of biologically active compounds.<sup>[11]</sup>
- **Reductive Amination:** Reaction with aldehydes or ketones under reducing conditions (e.g., using sodium triacetoxyborohydride) provides a direct and efficient route to introduce further alkyl substituents, expanding the chemical diversity of the final products.

The logical flow for utilizing this building block in a subsequent synthetic step, such as an N-arylation, is shown below.

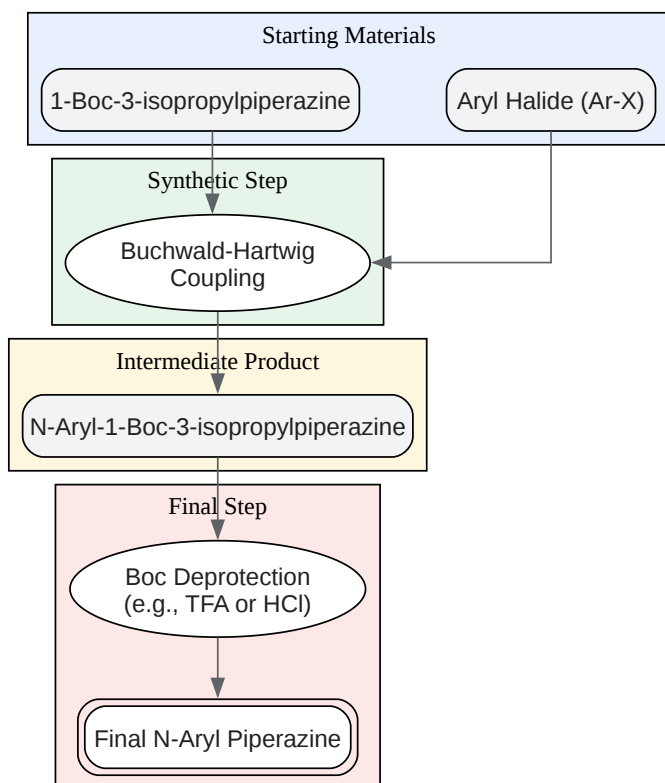


Fig 2: Application workflow in N-Arylation.

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Fig 2: Application workflow in N-Arylation.

## Experimental Protocol: Palladium-Catalyzed N-Arylation

This protocol describes a representative, self-validating procedure for the coupling of **1-Boc-3-isopropylpiperazine** with an aryl bromide.

Objective: To synthesize tert-butyl 3-isopropyl-4-(4-methoxyphenyl)piperazine-1-carboxylate.

Materials:

- **1-Boc-3-isopropylpiperazine** (1.0 eq)
- 1-Bromo-4-methoxybenzene (1.1 eq)
- Tris(dibenzylideneacetone)dipalladium(0) ( $\text{Pd}_2(\text{dba})_3$ ) (0.02 eq)
- 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos) (0.04 eq)
- Sodium tert-butoxide ( $\text{NaOtBu}$ ) (1.4 eq)
- Anhydrous Toluene (solvent)

Methodology:

- Inert Atmosphere Preparation (Causality: The palladium catalyst is oxygen-sensitive): To an oven-dried Schlenk flask, add  $\text{Pd}_2(\text{dba})_3$  (0.02 eq), tBuXPhos (0.04 eq), and sodium tert-butoxide (1.4 eq). Seal the flask, and purge with argon or nitrogen for 10-15 minutes.
- Reagent Addition: Under a positive pressure of inert gas, add **1-Boc-3-isopropylpiperazine** (1.0 eq), 1-bromo-4-methoxybenzene (1.1 eq), and anhydrous toluene.
- Reaction Execution (Causality: Heat is required to overcome the activation energy for oxidative addition and subsequent steps in the catalytic cycle): Stir the reaction mixture at 100 °C. The reaction progress is monitored to ensure completion.
- Self-Validation (Monitoring): Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 2 hours. The disappearance of the starting materials indicates the reaction is proceeding. The reaction is considered complete when no further change is observed.
- Work-up and Quenching (Causality: To remove inorganic salts and quench any reactive species): Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The organic layer is separated.

- Purification (Causality: To isolate the product from residual catalyst, reagents, and byproducts): Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
- Characterization: Confirm the structure and purity of the isolated product using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and High-Resolution Mass Spectrometry (HRMS).

## Conclusion

**1-Boc-3-isopropylpiperazine** is more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its well-defined structure and predictable reactivity provide chemists with a reliable platform for constructing novel molecules with therapeutic potential. By understanding its fundamental properties, synthesis, and reaction mechanisms, research and development professionals can fully harness its capabilities to accelerate the discovery of next-generation medicines.

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## References

- 1. connectjournals.com [connectjournals.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]
- 3. 502649-32-3 CAS MSDS (1-Boc-3-isopropyl-piperazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. molbase.com [molbase.com]
- 5. (S)-1-Boc-3-Isopropylpiperazine | CAS 475272-54-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. 1-Boc-3-isopropyl-piperazine | CAS: 502649-32-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]



- 7. [echemi.com](https://www.echemi.com) [[echemi.com](https://www.echemi.com)]
- 8. (R)-1-Boc-2-isopropylpiperazine | C<sub>12</sub>H<sub>24</sub>N<sub>2</sub>O<sub>2</sub> | CID 24820392 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 9. [cenmed.com](https://www.cenmed.com) [[cenmed.com](https://www.cenmed.com)]
- 10. [lifechempharma.com](https://www.lifechempharma.com) [[lifechempharma.com](https://www.lifechempharma.com)]
- 11. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method\_Chemicalbook [[chemicalbook.com](https://www.chemicalbook.com)]
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